molecular formula C11H13N3O B1351651 1-(4-甲氧基苄基)-1H-吡唑-5-胺 CAS No. 3528-45-8

1-(4-甲氧基苄基)-1H-吡唑-5-胺

货号 B1351651
CAS 编号: 3528-45-8
分子量: 203.24 g/mol
InChI 键: JEBIFRSQWFZFMT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(4-methoxybenzyl)-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The “4-methoxybenzyl” group suggests the presence of a benzene ring with a methoxy (OCH3) substituent at the 4th position .


Molecular Structure Analysis

The molecular structure of “1-(4-methoxybenzyl)-1H-pyrazol-5-amine” would likely show a pyrazole ring attached to a benzene ring via a methylene bridge. The benzene ring would have a methoxy group attached .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including substitutions and additions, depending on the other functional groups present in the molecule . The methoxy group in the benzyl part of the molecule could potentially undergo demethylation under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-methoxybenzyl)-1H-pyrazol-5-amine” would depend on its exact structure. Generally, pyrazoles are stable compounds. The presence of the methoxy group might make the compound slightly more polar .

科学研究应用

抗菌剂

拉朱等人(2010 年)的一项研究合成了 1-(4-甲氧基苄基)-1H-吡唑-5-胺的衍生物,该衍生物表现出强大的抗菌活性。这些化合物针对各种细菌和真菌进行了筛选,显示出显着的抗菌和抗真菌活性,表明它们作为治疗微生物感染的治疗剂的潜力 (Raju et al., 2010)

合成方法

贝塞拉等人(2021 年)报道了一种无溶剂、一步两步合成 1-(4-甲氧基苄基)-1H-吡唑-5-胺衍生物的方法。本研究重点介绍了一种合成此类化合物的有效且简化的途径,这在各种化学和制药应用中可能是有益的 (Becerra, Rojas, & Castillo, 2021)

氢键结构

阿博尼亚等人(2007 年)探索了与 1-(4-甲氧基苄基)-1H-吡唑-5-胺相关的化合物中的氢键链。该研究提供了对分子结构和相互作用的见解,这对于了解这些化合物在材料科学等各个领域的性质和潜在应用至关重要 (Abonía et al., 2007)

对癌细胞的抗增殖作用

金等人(2011 年)报道了 N-(5-氨基-1-(4-甲氧基苄基)-1H-吡唑-4-基酰胺衍生物在黑色素瘤细胞上的合成和抗增殖活性。这些化合物表现出竞争性的抗增殖活性,表明它们作为癌症治疗中治疗剂的潜力 (Kim et al., 2011)

结构解析和抗菌活性

冯等人(2018 年)合成了与 1-(4-甲氧基苄基)-1H-吡唑-5-胺相关的吡唑席夫碱,并评估了它们的抗菌活性。该研究提供了对这些化合物的结构特征和潜在抗菌应用的见解 (Feng et al., 2018)

黑色素瘤细胞中的选择性 Raf 激酶抑制剂

金等人(2011 年)还合成了一系列在黑色素瘤细胞中对 B-Raf V600E 和 C-Raf 表现出强效且选择性抑制活性的衍生物,表明它们在黑色素瘤治疗中的潜力 (Kim et al., 2011)

多组分反应和抗菌特性

沃(2020 年)描述了使用伯胺、酮和 4-硝基苯偶氮化物通过无金属多组分反应合成 1,5-二取代的 1,2,3-三唑,包括 1-(4-甲氧基苄基)-1H-吡唑-5-胺的衍生物。该合成证明了这些化合物在抗菌应用中的潜力,展示了它们在化学合成和药理特性方面的多功能性 (Vo, 2020)

席夫碱的合成和理论研究

厄兹克纳勒等人(2018 年)合成了含有偶氮基的新型吡唑席夫碱,并进行了光谱和理论研究。该研究有助于理解这些化合物的结构和反应特性,这对于它们在各个科学领域的应用至关重要 (Özkınalı et al., 2018)

光谱表征和生物学评估

皮莱等人(2019 年)报道了含有 1,2,4-三唑和吡唑环的席夫碱的合成、光谱表征以及抗氧化剂和 α-葡萄糖苷酶抑制活性的评估,包括 1-(4-甲氧基苄基)-1H-吡唑-5-胺的衍生物。该研究重点介绍了这些化合物在药理学应用中的潜力,特别是在抗氧化剂和酶抑制活性方面 (Pillai et al., 2019)

分子间 C-H 胺化

吴等人(2014 年)使用铑 (III) 催化过程实现了 1-芳基-1H-吡唑-5(4H)-酮的分子间 C-H 胺化。这代表了一种芳香族 C-H 胺化的全新方法,这在有机合成和药物应用中至关重要 (Wu et al., 2014)

抗肿瘤、抗真菌和抗菌药效基团位点

蒂蒂等人(2020 年)合成并分析了源自一些 1,3,4-噻二唑化合物的席夫碱的生物活性。该研究有助于识别抗肿瘤、抗真菌和抗菌药效基团位点,这对于开发新的治疗剂至关重要 (Titi et al., 2020)

安全和危害

As with any chemical compound, handling “1-(4-methoxybenzyl)-1H-pyrazol-5-amine” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

未来方向

The study of pyrazole derivatives is an active area of research, particularly in the field of medicinal chemistry. These compounds have been found to have a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities . Therefore, “1-(4-methoxybenzyl)-1H-pyrazol-5-amine” could potentially be of interest in these areas.

属性

IUPAC Name

2-[(4-methoxyphenyl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-15-10-4-2-9(3-5-10)8-14-11(12)6-7-13-14/h2-7H,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBIFRSQWFZFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390297
Record name 1-(4-methoxybenzyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxybenzyl)-1H-pyrazol-5-amine

CAS RN

3528-45-8
Record name 1-(4-methoxybenzyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Hydrazine hydrate (12.82 g, 400 mmol) was added dropwise to a cooled (<20° C.) solution of 2-propenenitrile (21.76 g, 410 mmol) and ethanol (200 mL). After 16 h stirring the reaction mixture was cooled in an ice water bath and 4-(methyloxy)benzaldehyde (53.8 g, 395 mmol) was added dropwise. The mixture was stirred at room temperature for 16 h. The reaction mixture was concentrated to dryness. The residue was dissolved in n-butanol (200 mL), sodium hydroxide was added (1 g, 25.00 mmol), and the mixture heated at 120° C. for 6 h. The reaction mixture was concentrated to 50% volume under reduced pressure, poured onto 300 mL of water, and then extracted with Et2O (2×200 mL). The combined ether phases were extracted with 1N HCl (3×100 mL). The combined HCl extracts were combined and cooled in an ice/water bath. Added next was 6N NaOH until basic (pH>12). The contents were extracted with Et2O (4×100 mL), washed with water, dried over MgSO4, filtered, and concentrated under reduced pressure. The residue was purified via silica gel chromatography (eluent: 0-50% EtOAc:Hex). The final product was collected as 8.94 g (11%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 3.79 (s, 3H), 5.14 (s, 2H), 5.55 (d, J=1.77 Hz, 1H), 6.81-6.94 (m, 2H), 7.12 (d, J=8.84 Hz, 2H), 7.31 (d, J=2.02 Hz, 1H).
Quantity
12.82 g
Type
reactant
Reaction Step One
Quantity
21.76 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
53.8 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Hydrazine (10 mL, 320 mmol) was added over 10 min. to a vigorously stirred solution of 2-propenenitrile (22.3 mL, 339 mmol) in EtOH (100 mL), which was cooled in an ice-water bath to below 20° C. After stirring for 20 h, the reaction mixture was cooled in an ice-water bath, and 4-methoxybenzaldehyde (41.1 mL, 338 mmol) was added slowly. The reaction mixture was stirred at room temperature for 60 h. The solution was concentrated under reduced pressure and the residue was dissolved in isopropyl alcohol (100 mL). NaOH (7 g, 200 mmol) was added and the resulting mixture was heated at 120° C. for 2 h. The solution was concentrated under reduced pressure and the residue was diluted with water and EtOAc. The layers were separated and the aqueous layer was then extracted with further EtOAc. The combined organic extract was washed with 1 M HCl. The HCl layers were combined and the pH was adjusted to 14 using NaOH. The resulting slurry was extracted with DCM. The DCM layers were dried over Na2SO4, filtered and concentrated under reduced pressure to afford 21 g of the sub-title compound (30%). LCMS calc. for C11H14N3O (M+H)+: m/z=204.1. Found: 204.2.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
22.3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
41.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
7 g
Type
reactant
Reaction Step Three
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxybenzyl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-(4-methoxybenzyl)-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
1-(4-methoxybenzyl)-1H-pyrazol-5-amine
Reactant of Route 4
1-(4-methoxybenzyl)-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
1-(4-methoxybenzyl)-1H-pyrazol-5-amine
Reactant of Route 6
Reactant of Route 6
1-(4-methoxybenzyl)-1H-pyrazol-5-amine

Citations

For This Compound
3
Citations
B Zheng, Y Peng, W Wu, J Ma, Y Zhang… - Archiv der …, 2019 - Wiley Online Library
A series of pyrazolo[3,4‐b]pyridine derivatives were designed, synthesized, and evaluated for their activation activity toward adenosine 5'‐monophosphate‐activated protein kinase (…
Number of citations: 7 onlinelibrary.wiley.com
B Zheng, Y Peng, W Wu, J Ma, Y Zhang, Y Guo, S Sun… - wnt-inhibitors.com
A series of pyrazolo [3, 4‐b] pyridine derivatives were designed, synthesized, and evaluated for their activation activity toward adenosine 5’‐monophosphate‐activated protein kinase (…
Number of citations: 0 wnt-inhibitors.com
DS Huang, EV LeBlanc… - Journal of medicinal …, 2019 - ACS Publications
The molecular chaperone Hsp90, essential in all eukaryotes, plays a multifaceted role in promoting survival, virulence, and drug resistance across diverse pathogenic fungal species. …
Number of citations: 54 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。